

Spectroscopic Profile of 2-(Dodecyloxy)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Dodecyloxy)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Dodecyloxy)ethanol**, a molecule relevant in various scientific and industrial applications. This document presents key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-(Dodecyloxy)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of 2-(Dodecyloxy)ethanol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.73	t	2H	-O-CH ₂ -CH ₂ -OH
3.58	t	2H	-O-CH ₂ -CH ₂ -OH
3.48	t	2H	-CH ₂ -O-CH ₂ -
1.58	p	2H	-CH ₂ -CH ₂ -O-
1.26	m	18H	-(CH ₂) ₉ -
0.88	t	3H	-CH ₃

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data of **2-(Dodecyloxy)ethanol**

Chemical Shift (δ) ppm	Assignment
71.7	-O-CH ₂ -CH ₂ -OH
70.4	-O-CH ₂ -CH ₂ -OH
61.8	-CH ₂ -O-CH ₂ -
31.9	-CH ₂ -CH ₂ -CH ₃
29.7	-(CH ₂) _n -
29.6	-(CH ₂) _n -
29.4	-(CH ₂) _n -
26.1	-CH ₂ -CH ₂ -O-
22.7	-CH ₂ -CH ₃
14.1	-CH ₃

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **2-(Dodecyloxy)ethanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3500	Strong, Broad	O-H stretch (alcohol)
2920	Strong	C-H stretch (asymmetric, CH ₂)
2850	Strong	C-H stretch (symmetric, CH ₂)
1465	Medium	C-H bend (CH ₂)
1120	Strong	C-O stretch (ether)
1060	Strong	C-O stretch (primary alcohol)

Technique: Liquid Film (Between Salts)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **2-(Dodecyloxy)ethanol**

m/z	Relative Intensity (%)	Assignment
230.2	< 5	[M] ⁺ (Molecular Ion)
185.2	10	[M - C ₂ H ₅ O] ⁺
45.1	100	[C ₂ H ₅ O] ⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI)

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **2-(Dodecyloxy)ethanol** for structural elucidation.

Instrumentation:

- NMR Spectrometer: Varian A-60 (or equivalent 60 MHz or higher field instrument)
- NMR Tubes: 5 mm diameter

Materials:

- **2-(Dodecyloxy)ethanol**
- Deuterated Chloroform (CDCl_3)
- Tetramethylsilane (TMS)

Procedure:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **2-(Dodecyloxy)ethanol** in 0.5-0.7 mL of CDCl_3 in a clean, dry vial.
 - Add a small drop of TMS as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the instrument to achieve optimal magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., pulse angle $30\text{-}45^\circ$, acquisition time 2-4 seconds, relaxation delay 1-2 seconds).
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

- Reference the spectrum to the TMS peak at 0.00 ppm.
- Integrate the signals to determine the relative proton ratios.
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
 - A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Process the data similarly to the ¹H spectrum.
 - Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-(Dodecyloxy)ethanol**.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer
- Salt Plates (e.g., NaCl or KBr)

Materials:

- **2-(Dodecyloxy)ethanol**

Procedure:

- Sample Preparation (Liquid Film):
 - Place a drop of neat **2-(Dodecyloxy)ethanol** onto the surface of a clean, dry salt plate.
 - Carefully place a second salt plate on top, spreading the liquid into a thin film.
- Data Acquisition:

- Place the salt plate assembly in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty beam path.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-(Dodecyloxy)ethanol**.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Ionization Source: Electron Ionization (EI)

Materials:

- **2-(Dodecyloxy)ethanol**
- Volatile solvent (e.g., dichloromethane or hexane)

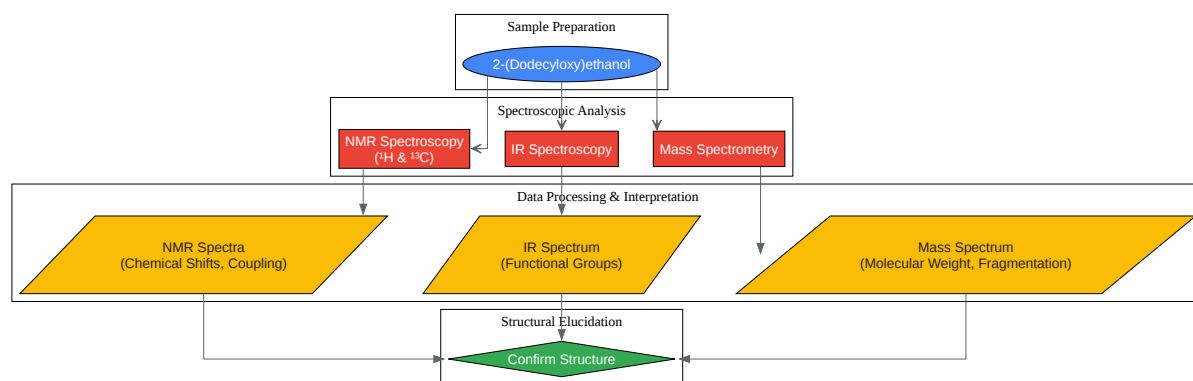
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **2-(Dodecyloxy)ethanol** in a volatile solvent (e.g., 1 mg/mL).
- GC Separation:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
 - The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.

- MS Analysis:
 - As the compound elutes from the GC column, it enters the MS ion source.
 - The molecules are ionized by electron impact (typically at 70 eV).
 - The resulting charged fragments and the molecular ion are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
 - A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(Dodecyloxy)ethanol**.



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Caption: Workflow for the spectroscopic characterization of **2-(Dodecyloxy)ethanol**.

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